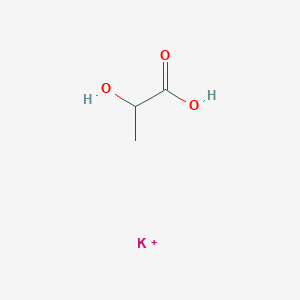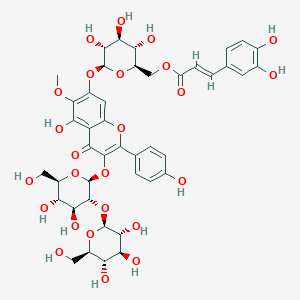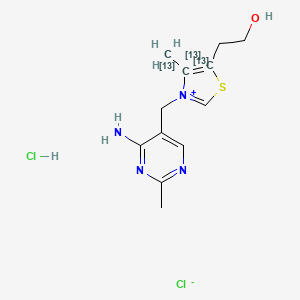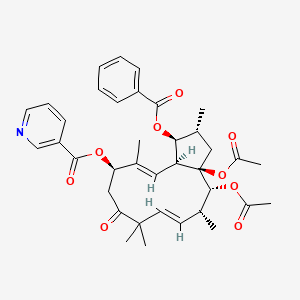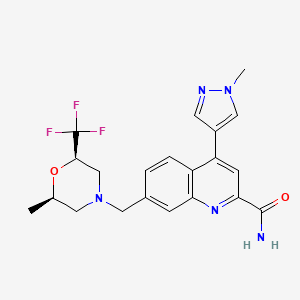
Thrombin inhibitor 7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thrombin inhibitor 7 is a synthetic compound designed to inhibit the activity of thrombin, a key enzyme in the blood coagulation process. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, this compound can prevent the formation of blood clots, making it a valuable tool in the treatment of thrombotic disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thrombin inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance thrombin inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the purity and identity of the compound.
化学反応の分析
Types of Reactions
Thrombin inhibitor 7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include modified versions of this compound with enhanced or altered thrombin inhibitory activity. These modifications can improve the compound’s stability, bioavailability, and efficacy.
科学的研究の応用
Thrombin inhibitor 7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing and treating thrombotic disorders such as deep vein thrombosis, myocardial infarctions, and strokes.
Industry: Utilized in the development of anticoagulant drugs and diagnostic assays for blood coagulation disorders.
作用機序
Thrombin inhibitor 7 exerts its effects by directly binding to the active site of thrombin, preventing it from converting fibrinogen to fibrin. This inhibition disrupts the coagulation cascade, reducing the formation of blood clots. The molecular targets of this compound include the catalytic site and exosite I of thrombin, which are critical for its enzymatic activity.
類似化合物との比較
Similar Compounds
Similar compounds to Thrombin inhibitor 7 include:
Bivalirudin: A synthetic peptide that inhibits thrombin by binding to its active site and exosite I.
Argatroban: A small molecule that selectively inhibits thrombin by binding to its active site.
Lepirudin: A recombinant hirudin that acts as a highly specific and direct thrombin inhibitor.
Uniqueness
This compound is unique in its structural design and binding affinity for thrombin. It offers advantages such as improved stability, lower toxicity, and enhanced specificity compared to other thrombin inhibitors. These properties make it a promising candidate for further development and clinical applications.
特性
分子式 |
C26H23N7O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
3-[5-amino-1-(naphthalene-1-carbonyl)-1,2,4-triazol-3-yl]-N-butylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C26H23N7O2/c1-2-3-15-28-24(34)22-21(29-19-13-6-7-14-20(19)30-22)23-31-26(27)33(32-23)25(35)18-12-8-10-16-9-4-5-11-17(16)18/h4-14H,2-3,15H2,1H3,(H,28,34)(H2,27,31,32) |
InChIキー |
CFVCHIMWLZBICL-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=NC2=CC=CC=C2N=C1C3=NN(C(=N3)N)C(=O)C4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
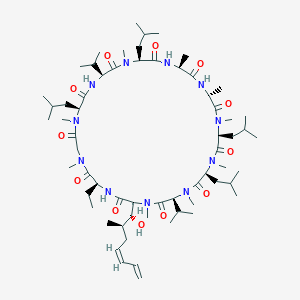
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
